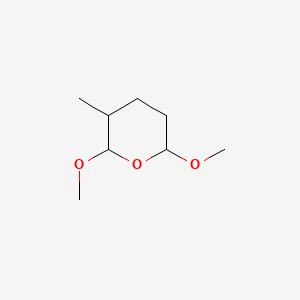

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran

Description

Significance of Tetrahydropyran (B127337) Derivatives in Chemical Research

The tetrahydropyran (THP) moiety is a saturated six-membered ring containing one oxygen atom. This structural unit is a cornerstone in a vast number of biologically active molecules and is a key component of pyranose sugars, such as glucose. ontosight.ai In the realm of organic synthesis, derivatives of tetrahydropyran are of paramount importance, most notably as protecting groups for alcohols. ontosight.ai The reaction of an alcohol with dihydropyran forms a tetrahydropyranyl ether, which is stable under a variety of reaction conditions, thereby masking the reactive hydroxyl group. ontosight.ai This protective strategy is a common tactic in the multi-step synthesis of complex molecules.

Beyond their role as protecting groups, tetrahydropyran derivatives are integral to the structure of numerous natural products and pharmacologically active compounds. Their prevalence has spurred the development of diverse synthetic methodologies to construct this heterocyclic system with high levels of stereocontrol. The therapeutic potential of molecules incorporating the tetrahydropyran ring is extensive, with examples found in anti-inflammatory agents, anticancer drugs, and HIV protease inhibitors. mdpi.comorganic-chemistry.org The specific substituents on the tetrahydropyran ring dictate the molecule's three-dimensional shape, polarity, and hydrogen-bonding capabilities, which in turn influence its biological activity and physical properties. mdpi.com

Overview of the Chemical Landscape of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran

This compound is a specific, substituted derivative of tetrahydropyran. Its chemical structure is characterized by a central tetrahydropyran ring with two methoxy (B1213986) groups at positions 2 and 6, and a methyl group at position 3. The presence and arrangement of these functional groups define its chemical identity and potential reactivity.

While extensive, peer-reviewed research focusing solely on the synthesis and application of this compound is not widely available in the public domain, its fundamental properties can be compiled from chemical databases and supplier information. This information provides a foundational understanding of the molecule. The compound is registered under the CAS number 93904-50-8 and has the molecular formula C8H16O3. jlu.edu.cn

The structure suggests it exists as a mixture of diastereomers due to the presence of multiple stereocenters. The two methoxy groups are situated on anomeric carbons, which can significantly influence the conformational preferences of the pyran ring. Such structural features are critical in determining how the molecule interacts with other chemical entities and its potential utility as a building block in more complex synthetic endeavors.

Detailed research into the specific reactivity, spectroscopic data, and synthetic applications of this compound remains a niche area. ontosight.ai However, its structural relationship to more broadly studied dimethoxy-tetrahydropyran systems suggests potential for its use as a chiral intermediate or a synthon in organic synthesis.

Chemical Data

The following tables provide a summary of the known properties of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,6-dimethoxy-3-methyl-oxane |

| Synonyms | This compound |

| CAS Number | 93904-50-8 jlu.edu.cn |

| Molecular Formula | C8H16O3 jlu.edu.cn |

| Molecular Weight | 160.21 g/mol |

| SMILES | O1C(CCC(C)C1OC)OC organic-chemistry.org |

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C8H16O3 |

| Tetrahydropyran | C5H10O |

| Dihydropyran | C5H8O |

Structure

3D Structure

Properties

CAS No. |

93904-50-8 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2,6-dimethoxy-3-methyloxane |

InChI |

InChI=1S/C8H16O3/c1-6-4-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

BDZBKFMSKWKPJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(OC1OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydro 2,6 Dimethoxy 3 Methyl 2h Pyran and Analogues

Established Synthetic Routes to Substituted Tetrahydropyrans

The construction of the tetrahydropyran (B127337) ring can be achieved through various established synthetic strategies, primarily involving cyclization reactions. These methods range from acid-catalyzed processes that form key carbon-oxygen bonds to reductive techniques that transform linear precursors into the desired cyclic ethers.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a cornerstone for tetrahydropyran synthesis, often proceeding through reactive oxocarbenium ion intermediates. nih.gov The Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, is a powerful and widely used technique for the stereoselective construction of the THP ring. nih.govorganic-chemistry.org This reaction can be promoted by both Brønsted and Lewis acids.

Brønsted acids, including strong acids like triflic acid and milder ones like phosphomolybdic acid, have been shown to effectively catalyze Prins cyclizations. nih.gov For instance, phosphomolybdic acid can catalyze the cyclization of homoallylic alcohols with aldehydes in water at room temperature, yielding all-cis-tetrahydropyran-4-ol derivatives in high yields. organic-chemistry.org Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have also been employed for the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. organic-chemistry.org Another approach involves the acid-catalyzed cyclization of silylated alkenols, which allows for the stereocontrolled creation of a quaternary stereocenter at the C2 position of the tetrahydropyran ring. core.ac.uk

Lewis acids are also extensively used to promote these cyclizations. Indium trichloride (B1173362) (InCl₃) has been demonstrated to be a mild and effective Lewis acid for mediating cyclizations between homoallyl alcohols and aldehydes, producing polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. nih.govorganic-chemistry.orgacs.org Rhenium(VII) complexes, such as O₃ReOSiPh₃, are particularly effective for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org

A tandem allylation–silyl-Prins cyclization strategy has also been developed, where the reaction of α,β-unsaturated acetals with electron-rich olefins in the presence of cerium(III) nitrate (B79036) affords 2,6-disubstituted tetrahydropyrans. nih.gov

Table 1: Examples of Acid-Catalyzed Cyclization for Tetrahydropyran Synthesis

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Phosphomolybdic acid | Homoallylic alcohol + Aldehyde | cis-Tetrahydropyran-4-ol | High yield, all-cis selectivity, performed in water. | organic-chemistry.org |

| Indium trichloride (InCl₃) | Homoallyl alcohol + Aldehyde | Polysubstituted THP | High yield, excellent diastereoselectivity. | nih.govorganic-chemistry.org |

| Brønsted acid | Allylsilyl alcohol | THP with C2 quaternary center | Excellent diastereoselectivities (>95:5). | core.ac.uk |

| Rhenium(VII) complex | Homoallylic alcohol + Aromatic aldehyde | 4-Hydroxytetrahydropyran | Mild conditions, stereoselective. | organic-chemistry.org |

Reductive Methodologies

Reductive cyclization methods provide an alternative pathway to tetrahydropyran rings, often starting from precursors like δ-hydroxy ketones or related structures. One prominent method is the intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones. nih.gov This reaction, utilizing catalytic bismuth tribromide and a silane (B1218182) reducing agent like triethylsilane, efficiently produces cis-2,6-disubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov The reaction is believed to proceed through a Brønsted acid-catalyzed mechanism, where hydrogen bromide, generated in situ from the hydrolysis of bismuth tribromide, is the active catalyst. nih.gov This method has proven versatile, tolerating a range of aryl, alkyl, and functionalized substituents, and has been successfully applied in the total synthesis of natural products like (—)-centrolobine. nih.gov

Another approach involves the reduction of cyclic hemi-ketals or related intermediates. researchgate.net A convergent synthesis to the 2-hydroxypyran motif can be achieved through the esterification of two fragments followed by an intramolecular reductive cyclization. organic-chemistry.org

Radical cyclizations also represent a valid strategy for THP ring construction. researchgate.netacs.org These reactions typically involve the formation of a carbon-centered radical that cyclizes onto a suitably positioned double bond or other radical acceptor to form the heterocyclic ring. A systematic study has been conducted on the effects of substituents on the efficiency and stereochemical outcome of tetrahydropyran synthesis via radical cyclization. acs.org

Table 2: Reductive Etherification of δ-tert-Butyldimethylsilyloxy Ketones

| Substrate Substituent (R¹) | Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| Ph | Me | cis-2-Methyl-6-phenyl-tetrahydropyran | 97 | >20:1 | nih.gov |

| c-Hex | Me | cis-2-Cyclohexyl-6-methyl-tetrahydropyran | 94 | >20:1 | nih.gov |

| (CH₂)₂CH=CH₂ | Me | cis-2-(But-3-en-1-yl)-6-methyl-tetrahydropyran | 82 | >20:1 | nih.gov |

| (CH₂)₃Cl | Me | cis-2-(3-Chloropropyl)-6-methyl-tetrahydropyran | 85 | >20:1 | nih.gov |

Stereoselective Synthesis of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran Scaffolds

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Strategies to control both relative (diastereoselective) and absolute (enantioselective) stereochemistry are critical.

Diastereoselective Control Strategies

Diastereoselective synthesis of polysubstituted tetrahydropyrans can be achieved with high levels of control. Indium trichloride-mediated cross-cyclizations of homoallyl alcohols with aldehydes have been shown to generate 2,3,4-trisubstituted and even pentasubstituted tetrahydropyran derivatives with excellent diastereoselectivity. nih.govacs.org The stereochemical outcome of these reactions is directly correlated with the geometry of the starting homoallyl alcohol; trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted products, while cis-isomers give mainly (up-up-up) products. nih.govorganic-chemistry.org This methodology allows for the simultaneous control of multiple stereogenic centers. acs.orgacs.org

Tandem reactions are also powerful tools for diastereoselective synthesis. A sequence involving an aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a Knoevenagel condensation and an intramolecular Michael addition, produces highly substituted tetrahydropyran-4-ones as single diastereomers. nih.govacs.org Similarly, iron-catalyzed thermodynamic equilibration can be used to enrich mixtures of 2-alkenyl 6-substituted tetrahydropyrans in favor of the more stable cis-isomer. organic-chemistry.org

The stereodivergent formation of either 2,6-cis or 2,6-trans tetrahydropyrans has been achieved by altering reaction conditions in an oxy-Michael cyclization. whiterose.ac.uk For example, deprotection of a silyl (B83357) ether with TBAF buffered with acetic acid led to the 2,6-trans-THP, whereas using trifluoroacetic acid resulted in the 2,6-cis-THP with high selectivity. whiterose.ac.uk Computational studies revealed that this divergence arises from different transition state geometries (boat-like vs. chair-like) dictated by the specific reagents. whiterose.ac.uk

Enantioselective Methodologies

Enantioselective synthesis provides access to specific enantiomers of chiral tetrahydropyrans. One effective method is the asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) of less strained oxabicyclic olefins. acs.orgacs.org This reaction, catalyzed by chiral ruthenium complexes, can produce a wide range of highly functionalized 2,6-disubstituted pyrans with enantiomeric excesses (ee) up to 98%. acs.orgacs.orgnih.gov The choice of the chiral catalyst, for instance, a Ru-chloride versus a Ru-iodide complex, can significantly influence the level of enantioselectivity. acs.org

Chiral Brønsted acids have also been utilized as catalysts in asymmetric cyclizations. core.ac.uk For instance, chiral phosphoric acids (CPAs) have been successfully employed in the intramolecular oxa-Michael cyclization of precursors formed by olefin metathesis, yielding spirocyclic THPs with up to 99% ee. whiterose.ac.uk The enantioselectivity of these reactions can sometimes be sensitive to reaction conditions such as temperature, with enantio-inversion being observed in some cases. whiterose.ac.uk

Table 3: Enantioselective Ru-Catalyzed AROM/CM Reactions

| Substrate | Catalyst (mol %) | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Unsymmetrical bicyclic alcohol | Chiral Ru-chloride (5) | 2,6-disubstituted pyran | 80 | 94 | acs.orgacs.org |

| Unsymmetrical bicyclic alcohol | Chiral Ru-chloride (1) | 2,6-disubstituted pyran | 74 | 94 | acs.orgacs.org |

| Benzyl ether | Chiral Ru-chloride (5) | 2,6-disubstituted pyran | 85 | 96 | acs.orgacs.org |

| Methyl ether | Chiral Ru-chloride (5) | 2,6-disubstituted pyran | 82 | 86 | acs.orgacs.org |

Chiral Auxiliary and Catalyst-Based Approaches

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Pseudoephedrine and the related pseudoephenamine are versatile chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched products. wikipedia.orgnih.govharvard.edu The substrate, such as a carboxylic acid, is first converted to an amide with the chiral auxiliary. wikipedia.org Deprotonation forms a chiral enolate that reacts with an electrophile in a highly diastereoselective manner, guided by the stereodirecting groups on the auxiliary. wikipedia.org Pseudoephenamine has been noted to provide superior diastereoselectivities in reactions that form quaternary carbon centers compared to pseudoephedrine. nih.gov

Catalyst-based approaches are often more atom-economical. As mentioned, chiral ruthenium complexes are highly effective for the enantioselective synthesis of pyrans via AROM/CM. acs.orgnih.gov These catalysts are recyclable and can be effective at low loadings. acs.orgnih.gov A practical asymmetric synthesis of a highly functionalized tetrahydropyran, a DPP-4 inhibitor, relied on three consecutive Ru-catalyzed reactions, including a dynamic kinetic resolution (DKR) reduction and a cycloisomerization to construct the pyran ring. nih.gov

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), represent another class of powerful organocatalysts for asymmetric tetrahydropyran synthesis. whiterose.ac.ukcore.ac.uk They can catalyze intramolecular oxa-Michael additions to form THPs with excellent enantioselectivity. whiterose.ac.uk The development of novel bifunctional organocatalysts, such as ionic liquid-supported (S)-proline, has also enabled efficient one-pot, multi-component reactions to afford highly functionalized and enantioenriched heterocyclic systems. mdpi.com

Advanced Synthetic Strategies

Modern synthetic chemistry has moved towards processes that are more efficient, atom-economical, and environmentally benign. In the context of tetrahydropyran synthesis, this has led to the development of sophisticated strategies such as one-pot cyclizations, tandem reactions, and polymer-supported techniques.

One-Pot Cyclization Reactions

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. A notable example involves the synthesis of highly substituted tetrahydropyran-4-ones through a one-pot tandem Knoevenagel condensation and intramolecular Michael addition. acs.org In this approach, an aldol reaction product is treated with a second aldehyde in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.org This initiates a sequence where a Knoevenagel condensation is followed by a Michael-type cyclization to furnish the tetrahydropyran ring with high diastereoselectivity. acs.org

Another powerful one-pot approach is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This reaction can be catalyzed by various acids, including phosphomolybdic acid in water, which provides a green and cost-effective method to produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org The simplicity and mild conditions of these one-pot procedures make them attractive for the synthesis of complex tetrahydropyran structures.

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, are processes where a single event initiates a series of subsequent bond-forming or-breaking events to rapidly build molecular complexity. researchgate.net These reactions are highly efficient as they avoid the need for purification of intermediates and reduce the number of synthetic steps.

One such strategy is the tandem ene-reaction/intramolecular Sakurai cyclization, which has been successfully applied to the solid-phase synthesis of highly substituted tetrahydropyrans. acs.org This method allows for the construction of the tetrahydropyran ring with excellent control over the relative stereochemistry of newly formed stereocenters. acs.org

Cascade reactions involving oxocarbenium ions are also prevalent in tetrahydropyran synthesis. For instance, the reaction of homoallylic enol ethers with α,β-unsaturated ketones or esters can initiate a Mukaiyama-Michael addition. nih.gov The resulting oxocarbenium ion intermediate then undergoes a rapid 2-oxonia-Cope rearrangement, followed by collapse of the zwitterionic intermediate to form the tetrahydropyran ring. nih.gov This cascade process has been shown to be stereoselective and can be used to create fused ring systems. nih.gov

Furthermore, tandem metathesis/oxa-Michael reactions have been employed to synthesize 2,6-disubstituted tetrahydropyrans. whiterose.ac.uk Cross-metathesis between a hydroxyl-containing alkene and an α,β-unsaturated ketone, followed by an intramolecular oxa-Michael addition, can yield the desired tetrahydropyran with high diastereoselectivity. whiterose.ac.uk

Polymer-Supported Synthetic Techniques

The use of solid supports in organic synthesis facilitates the purification of products and allows for the potential automation of synthetic processes. Polymer-supported synthesis has been applied to the construction of tetrahydropyran derivatives, offering a streamlined approach to generating libraries of these compounds for biological screening.

A notable example is the solid-phase tandem ene-reaction/intramolecular Sakurai cyclization mentioned previously. acs.org By anchoring one of the reactants to a solid support, the excess reagents and byproducts can be easily washed away, and the final product is cleaved from the support in high purity. acs.org This technique is particularly valuable for the rapid synthesis of diverse tetrahydropyran analogues.

Functionalization and Derivatization of the Tetrahydropyran Ring

The biological activity of tetrahydropyran-containing molecules can be fine-tuned by the introduction of various functional groups onto the heterocyclic ring. Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the tetrahydropyran scaffold. nih.gov

Palladium-catalyzed C-H arylation has been successfully used to introduce aryl groups at the γ-methylene position of aminotetrahydropyrans with high stereoselectivity. nih.gov This can be followed by further functionalization at the α-position of the amino group to generate di-substituted aminotetrahydropyrans. nih.gov

Oxidation reactions also play a crucial role in the derivatization of tetrahydropyrans. For example, silyl-substituted tetrahydropyrans can undergo Fleming-Tamao oxidation to introduce a hydroxyl group. mdpi.com Additionally, a nitrite-catalyzed ring contraction of substituted tetrahydropyrans can lead to the formation of 2-acyltetrahydrofurans, demonstrating a method for ring system modification. organic-chemistry.org

The versatility of the tetrahydropyran ring is further highlighted by the ability to convert it into other heterocyclic systems. For instance, treatment of certain tetrahydropyranopyrazoles with aqueous hydrobromic acid and hydrogen peroxide can lead to the cleavage of the pyran ring, yielding highly functionalized tetrasubstituted olefins. nih.gov

These advanced synthetic strategies and functionalization methods provide a robust toolbox for the synthesis and diversification of tetrahydropyran derivatives, enabling the exploration of their chemical space for various applications.

Reactivity and Mechanistic Investigations of Tetrahydro 2,6 Dimethoxy 3 Methyl 2h Pyran

Ring Opening and Ring Closure Reactions

The tetrahydropyran (B127337) ring is generally stable under many conditions, but it can participate in ring-opening reactions, particularly under acidic conditions, due to the presence of the oxygen heteroatom. The 2,6-dimethoxy substitution makes this compound a cyclic acetal (B89532), which is prone to hydrolysis.

Acid-Catalyzed Ring Opening: In the presence of an acid catalyst and a nucleophile, such as water, the acetal linkage can be cleaved. The reaction is initiated by protonation of one of the ring or methoxy (B1213986) oxygen atoms, followed by the departure of a methanol (B129727) molecule to form a resonance-stabilized oxocarbenium ion. This intermediate can then be attacked by a nucleophile. If the nucleophile is water, this ultimately leads to the ring-opened hydroxy aldehyde or ketone.

The stability of substituted tetrahydropyrans and their propensity for ring-opening can be influenced by their substituents. For instance, studies on the synthesis of complex molecules containing tetrahydropyran rings often involve carefully controlled conditions to prevent unwanted ring cleavage.

Ring-Closing Reactions (Cyclization): The synthesis of the tetrahydropyran ring itself is a classic example of a ring-closure reaction. Intramolecular cyclization of a δ-hydroxy carbonyl compound is a common strategy to form the tetrahydropyran ring. While the specific synthesis of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is not detailed in readily available literature, it can be conceptually formed through the cyclization of a precursor containing the necessary functional groups. For example, a one-pot reaction involving triethylsilyl (TES) removal, alkene isomerization, and intramolecular conjugate addition has been used to form a complex dimethoxy-methyl-substituted tetrahydropyran derivative, highlighting the feasibility of such ring-closing strategies. nih.gov

Cycloaddition Reactions Involving Tetrahydropyran Systems

While the saturated tetrahydropyran ring of the title compound is not a diene or dienophile for typical cycloaddition reactions, the synthesis of the pyran ring system itself is often achieved through cycloadditions.

Diels-Alder Reaction Mechanisms

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings, including dihydropyran precursors to tetrahydropyrans. wikipedia.org This reaction involves the concerted or stepwise interaction of a conjugated diene with a dienophile. wikipedia.orgrsc.org In the context of forming tetrahydropyran systems, a hetero-Diels-Alder reaction is often employed, where either the diene or the dienophile contains a heteroatom.

For instance, the reaction of an α,β-unsaturated carbonyl compound (a heterodiene) with an enol ether (a heterodienophile) can yield a dihydropyran, which can then be reduced to the corresponding tetrahydropyran. lookchem.com The stereochemistry of the resulting tetrahydropyran is controlled by the geometry of the reactants and the reaction conditions. The endo transition state is often favored, leading to specific stereoisomers. wikipedia.orgscripps.edu

[4+2] Cycloadditions and Valence Isomerism

The [4+2] cycloaddition is a thermally allowed pericyclic reaction that proceeds through a single transition state, leading to a high degree of stereospecificity. wikipedia.orgrsc.org The mechanism can be influenced by the electronic nature of the substituents on the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction in a normal-demand Diels-Alder reaction. nist.gov Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-rich dienophile and an electron-poor diene. nih.gov

While the saturated ring of this compound would not directly participate in a Diels-Alder reaction, its dihydropyran precursors are readily synthesized via this method. The resulting stereochemistry of the substituents on the pyran ring is a direct consequence of the concerted nature of the cycloaddition.

Anomeric Cleavage and Glycosylation-Type Reactions

The two methoxy groups at the C2 and C6 positions of this compound are at anomeric centers. Their reactivity is significantly influenced by the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. wikipedia.org This stereoelectronic effect arises from the overlap of a lone pair on the ring oxygen with the antibonding orbital (σ*) of the C-O bond of the substituent.

Anomeric Cleavage: The presence of the two methoxy groups makes the molecule a cyclic acetal. Under acidic conditions, these acetal linkages are susceptible to cleavage. Protonation of a methoxy oxygen or the ring oxygen initiates the process, leading to the formation of a stable oxocarbenium ion intermediate upon the loss of methanol. This cleavage is the basis for the use of tetrahydropyranyl (THP) ethers as protecting groups.

Glycosylation-Type Reactions: The reactivity of the anomeric centers allows for glycosylation-type reactions, where one of the methoxy groups is replaced by another nucleophile, such as an alcohol or another sugar unit. This type of reaction is fundamental in carbohydrate chemistry. The stereochemical outcome of such reactions is influenced by the anomeric effect and the nature of the reactants and catalysts used. For instance, BF₃•OEt₂ is a common Lewis acid catalyst used to promote glycosylation reactions involving pyranosyl donors. chemeo.com

Role as Protecting Group for Hydroxyl Functionalities

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its ease of introduction and removal, and its stability under a variety of non-acidic conditions. nih.govd-nb.info The protection reaction involves the acid-catalyzed addition of an alcohol to dihydropyran.

While the specific use of the this compound moiety as a protecting group is not extensively documented, the underlying principles are the same as for the standard THP group. The presence of the additional methoxy and methyl groups would influence the steric and electronic properties of the protecting group, potentially affecting the ease of formation and cleavage of the protected ether. The deprotection of THP ethers is typically achieved under mild acidic conditions, which regenerate the alcohol and produce 5-hydroxypentanal. nih.gov

A variety of catalysts can be employed for the introduction of the THP group, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as boron trifluoride etherate (BF₃•OEt₂). molbase.com

Other Significant Chemical Transformations

Beyond the fundamental reactions of the tetrahydropyran ring and its acetal functionalities, other transformations can be envisaged based on the reactivity of related systems. For instance, the synthesis of various substituted tetrahydropyrans often involves a sequence of reactions that modify the substituents on the ring.

In one example, a 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-one was synthesized through a multi-step sequence that included a Michael addition of a Grignard reagent to a dihydropyranone precursor, followed by a Horner-Wadsworth-Emmons reaction. mdpi.com This demonstrates that the tetrahydropyran ring can serve as a scaffold for the construction of more complex molecular architectures.

The table below summarizes the key reactive sites of this compound and the types of reactions they can undergo.

| Reactive Site | Type of Reaction | Influencing Factors |

| C2-O-C6 Acetal | Acid-catalyzed cleavage (Ring Opening) | Acid strength, Nucleophile presence |

| C2/C6 Anomeric Centers | Glycosylation-type reactions | Lewis/Brønsted acids, Nucleophile |

| Tetrahydropyran Ring | (Precursor synthesis via) Cyclization | Intramolecular reactions of precursors |

| (Precursor synthesis via) Cycloaddition | Diels-Alder, Hetero-Diels-Alder |

Stereochemical and Conformational Analysis of Tetrahydro 2,6 Dimethoxy 3 Methyl 2h Pyran

Anomeric Effects and Conformational Preferences of Dioxane Systems

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-2) of a pyranose ring to adopt an axial orientation, despite the potential for steric hindrance. This preference is contrary to what would be expected based solely on steric considerations, which would favor the equatorial position to minimize 1,3-diaxial interactions. The effect arises from a stabilizing interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond, where X is the electronegative substituent. This donation of electron density is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation.

The conformational preference in dioxane systems is also heavily influenced by the anomeric effect. In 1,3-dioxane (B1201747) systems, the presence of two endocyclic oxygen atoms can lead to complex stereoelectronic interactions. The axial preference of a substituent at C-2 is often observed, driven by the anomeric effect originating from both ring oxygens.

Table 1: Representative Anomeric Effect Energies for 2-Substituted Tetrahydropyrans

| Substituent (X) at C-2 | Axial Preference (kcal/mol) | Reference |

| OCH₃ | 1.2 | beilstein-journals.org |

| Cl | 2.4 | beilstein-journals.org |

| F | 2.7 | beilstein-journals.org |

Note: Data is for representative 2-substituted tetrahydropyran (B127337) systems and serves to illustrate the magnitude of the anomeric effect. The actual values for Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran may vary.

Determination of Relative and Absolute Configurations

The determination of the relative and absolute configuration of a polysubstituted tetrahydropyran like this compound is a crucial aspect of its characterization. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The relative configuration of the substituents on the tetrahydropyran ring can often be deduced from ¹H NMR coupling constants (³J values) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant (typically 8-10 Hz) between two protons on adjacent carbons suggests a diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements.

In the case of this compound, the coupling constants between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6 would provide critical information about the relative orientations of the substituents. NOE experiments, which detect through-space proximity between protons, can further elucidate the relative stereochemistry by identifying which groups are on the same face of the ring.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute configuration. nih.gov This technique maps the electron density of the molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. nih.gov The absolute configuration can be determined if a heavy atom is present in the molecule or by using specific crystallographic techniques.

Table 2: Typical ¹H NMR Coupling Constants for Chair Conformations of Tetrahydropyrans

| Proton Relationship | Dihedral Angle (°) | Typical ³J Value (Hz) |

| Axial-Axial | ~180 | 8 - 13 |

| Axial-Equatorial | ~60 | 2 - 5 |

| Equatorial-Equatorial | ~60 | 2 - 5 |

Note: These are generalized values and can be influenced by the electronegativity of substituents and ring distortions.

Influence of Substituents on Ring Conformation and Stereocontrol

The substituents on the tetrahydropyran ring, namely the two methoxy (B1213986) groups at C-2 and C-6 and the methyl group at C-3, exert a significant influence on the ring's conformational equilibrium and the stereochemical outcome of its synthesis.

The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain. nih.gov The substituents will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. However, as discussed previously, the methoxy group at the anomeric C-2 position is subject to the anomeric effect, which favors an axial orientation. The conformational outcome for this compound will therefore be a balance between these competing steric and stereoelectronic effects.

The methyl group at C-3 will have a strong preference for the equatorial position to avoid steric clashes with the axial protons at C-2 and C-4. The methoxy group at C-6, being at a non-anomeric position, will also favor the equatorial orientation to minimize steric interactions. The final preferred conformation will depend on the relative energies of the various possible chair conformers.

In the synthesis of polysubstituted tetrahydropyrans, achieving stereocontrol is a major challenge. The stereochemical outcome of cyclization reactions to form the tetrahydropyran ring is often directed by the stereochemistry of the acyclic precursor and the reaction conditions. For instance, in Prins cyclizations, the stereoselectivity is influenced by the geometry of the oxocarbenium ion intermediate. Similarly, in intramolecular Michael additions, the facial selectivity of the cyclization can be controlled by the existing stereocenters in the substrate.

Stereoisomerization and Epimerization Studies

Stereoisomerization refers to the interconversion of stereoisomers. In the context of this compound, this could involve the inversion of one or more stereocenters. Epimerization is a specific type of stereoisomerization where only one stereocenter in a molecule with multiple stereocenters is inverted.

The anomeric center (C-2) of tetrahydropyran systems is particularly susceptible to epimerization, especially under acidic or basic conditions. This process, known as anomerization, involves the reversible opening of the pyran ring to form an acyclic intermediate, followed by re-cyclization. This allows for the interconversion between the α and β anomers. For this compound, this would mean the interconversion between the cis and trans isomers with respect to the substituents at C-2 and C-6.

Epimerization at other stereocenters, such as C-3, is generally less facile and would require more forcing conditions, often involving the cleavage and reformation of a carbon-carbon or carbon-heteroatom bond. Such processes are typically not observed under normal conditions but can be relevant in certain chemical transformations.

While specific stereoisomerization or epimerization studies on this compound are not documented in the searched literature, the general principles of anomerization are well-established for pyranose and other tetrahydropyran systems. The equilibrium position between the anomers would be determined by their relative thermodynamic stabilities, which are in turn governed by the interplay of steric and stereoelectronic effects as discussed in the preceding sections.

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) analysis reveals the number of distinct proton environments and their neighboring protons. The spectrum for Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran would be expected to show specific signals corresponding to the protons on the pyran ring, the methyl group, and the two methoxy (B1213986) groups. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of adjacent protons.

Key expected features in the ¹H NMR spectrum include:

Methoxy Protons: Two distinct singlets for the two methoxy groups (at C2 and C6), as their chemical environments are different.

Anomeric Protons: Signals for the protons at C2 and C6, which are attached to two oxygen atoms, would appear at a characteristic downfield chemical shift.

Methyl Protons: A doublet for the methyl group at C3, split by the single proton at the C3 position.

Ring Protons: Complex multiplets for the remaining protons on the tetrahydropyran (B127337) ring (at C3, C4, and C5), with their splitting patterns determined by their dihedral angles with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.75 | d | 3.5 |

| H-3 | 2.10 | m | - |

| H-4ax | 1.55 | q | 12.5 |

| H-4eq | 1.90 | dt | 12.5, 4.0 |

| H-5ax | 1.65 | m | - |

| H-5eq | 1.85 | m | - |

| H-6 | 4.85 | dd | 8.0, 3.0 |

| 3-CH₃ | 1.05 | d | 7.0 |

| 2-OCH₃ | 3.40 | s | - |

| 6-OCH₃ | 3.48 | s | - |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Key expected features in the ¹³C NMR spectrum include:

Anomeric Carbons: Signals for the C2 and C6 carbons, bonded to two oxygen atoms, would be significantly downfield (typically >95 ppm).

Methoxy Carbons: Signals for the two methoxy carbons would appear in the typical range for sp³ carbons bonded to oxygen (around 55-60 ppm).

Ring and Methyl Carbons: The remaining carbons of the pyran ring (C3, C4, C5) and the methyl group carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 102.5 |

| C-3 | 35.2 |

| C-4 | 30.8 |

| C-5 | 24.1 |

| C-6 | 98.9 |

| 3-CH₃ | 17.5 |

| 2-OCH₃ | 56.1 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the H-3/H-4, H-4/H-5, and H-5/H-6 connectivities within the pyran ring, as well as the coupling between H-3 and the 3-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the known assignment of its attached proton. For example, the proton signal at ~4.75 ppm would correlate with the carbon signal at ~102.5 ppm, confirming the H-2/C-2 pair.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. It is essential for determining the relative stereochemistry of the substituents on the pyran ring. For instance, NOE correlations between H-2 and H-6, or between the 3-CH₃ group and specific ring protons, would help to define their axial or equatorial orientations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive-ion mode ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺ or potassium ion [M+K]⁺. nih.gov The soft nature of ESI typically results in minimal fragmentation, making it an excellent method for determining the molecular weight of the parent compound. nih.gov The fragmentation of related pyran structures often involves the loss of substituent groups.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific atomic combination. For this compound (molecular formula C₈H₁₆O₃), HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (Exact Mass) |

|---|---|---|

| [M+H]⁺ | C₈H₁₇O₃⁺ | 161.1172 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions of specific bonds within the molecule. For a compound like this compound, the IR spectrum would be characterized by a series of absorption bands that act as a "molecular fingerprint."

The key functional groups expected in this compound are C-H (alkane and methoxy), C-O (ether), and the pyran ring structure. The vibrational modes of these groups would give rise to characteristic peaks in the IR spectrum.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-H (methoxy) | Stretching | 2815-2835 |

| C-H | Bending | 1350-1480 |

| C-O (ether) | Stretching | 1070-1150 |

In a typical analysis, the region between 2800 and 3000 cm⁻¹ would be closely examined for the characteristic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the pyran ring and the methoxy substituents. The strong absorption band(s) in the 1070-1150 cm⁻¹ region are particularly diagnostic for the C-O-C ether linkages, a defining feature of this molecule. The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹ or the hydroxyl (O-H) region around 3200-3600 cm⁻¹, would confirm the purity of the sample and the absence of oxidation or hydrolysis products.

Advanced Spectroscopic Methods

While IR spectroscopy provides foundational information about functional groups, advanced techniques can offer a more nuanced understanding of the molecular structure and properties of this compound.

Raman Spectroscopy:

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak or silent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the C-C backbone of the pyran ring and the symmetric vibrations of the methoxy groups.

Expected Raman Shifts for this compound:

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| C-H Stretching | 2800-3000 |

| C-O-C Symmetric Stretch | 800-950 |

| Pyran Ring Breathing Modes | 700-900 |

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For instance, the symmetric C-O-C stretching vibration, which might be weak in the IR spectrum, would likely produce a strong signal in the Raman spectrum.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules, as they interact differently with the two types of polarized light. Since this compound possesses multiple chiral centers (at positions 2, 3, and 6 of the pyran ring), it is a chiral molecule and would be CD active.

The CD spectrum of a specific stereoisomer of this compound would show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores. In this case, the ether oxygen atoms are the primary chromophores. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms, providing invaluable information for determining the absolute configuration and conformational preferences of the different stereoisomers. This level of stereochemical detail is not readily accessible through IR or Raman spectroscopy alone.

Theoretical and Computational Studies on Tetrahydro 2,6 Dimethoxy 3 Methyl 2h Pyran

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics offers a foundational framework for understanding the electronic structure of molecules like Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran. wikipedia.org These theoretical inquiries provide deep insights into the stability, reactivity, and spectroscopic properties of the compound.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the electronic structure of molecules from first principles. wikipedia.org While specific studies on this compound are not widely available in the literature, the methodologies applied to analogous 2-substituted tetrahydropyrans and related heterocyclic systems are directly applicable. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. montclair.edu For instance, studies on 2-methyl-, 3-methyl-, and 4-methyltetrahydro-2H-pyran have utilized ab initio calculations to determine conformational free energies. montclair.edu These calculations, particularly at the MP2 level with appropriate basis sets like 6-311+G(d,p), have shown excellent agreement with experimental data for related molecules. montclair.edu

Density Functional Theory (DFT) has emerged as a computationally efficient and accurate alternative for studying larger molecules. The B3LYP functional, combined with a 6-311++G** basis set, has been successfully used to determine the relative stabilities of axial and equatorial conformers in substituted tetrahydropyran (B127337) systems. lew.ro Such calculations are crucial for predicting the preferred three-dimensional structure of this compound and understanding its physical and chemical behavior.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on the axial and equatorial conformers of a substituted tetrahydropyran, based on findings for analogous systems. lew.ro

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | 0.00 | +1.5 to +3.0 |

| Dipole Moment (Debye) | ~1.8 | ~1.2 |

| Key Bond Lengths (Å) | C-O (anomeric) ~1.42 | C-O (anomeric) ~1.40 |

Note: The data in this table is illustrative and based on typical values found in computational studies of analogous 2-methoxytetrahydropyran (B1197970) systems.

Analysis of Electronic Delocalization and Anomeric Contributions

The presence of two methoxy (B1213986) groups at the 2 and 6 positions of the tetrahydropyran ring in this compound suggests the significant influence of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon in a cyclic ether to prefer an axial orientation over the sterically less hindered equatorial orientation.

This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond (n -> σ*). nih.gov Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the energetic contribution of these delocalization effects. rsc.org In studies of 2-substituted tetrahydropyrans, hyperconjugation has been shown to play a major role in determining conformational preferences. nih.gov

For this compound, NBO analysis would be expected to reveal significant n -> σ* interactions for the axial conformers of the methoxy groups, contributing to their stability. The magnitude of these interactions can be estimated computationally, as shown in the illustrative table below, which is based on data from analogous systems. lew.ro

| Anomeric Interaction | Stabilization Energy (kcal/mol) |

| n(O_ring) -> σ(C-O_axial) | 12 - 15 |

| n(O_ring) -> σ(C-O_equatorial) | 9 - 12 |

Note: The data in this table is illustrative and based on typical values found in computational studies of the anomeric effect in related systems.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a key reaction of interest would be the hydrolysis of the acetal (B89532) functional groups.

DFT calculations can be employed to model the step-by-step mechanism of such a reaction. This would involve identifying the structures of reactants, intermediates, transition states, and products. The calculated activation energies for each step would reveal the rate-determining step of the reaction. For example, in a study of the isomerization of oxazinane rings, DFT methods were used to show that the reaction proceeds through the abstraction of a hydrogen atom. rsc.org Similar principles would apply to studying reactions involving this compound.

A hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of a methoxy group in this compound would be constructed from these calculations, providing a visual representation of the energy changes throughout the reaction.

Prediction of Conformational Energetics and Preferences

The tetrahydropyran ring can exist in various conformations, with the chair, boat, and twist-boat forms being the most common. The presence of substituents, such as the two methoxy groups and the methyl group in this compound, will influence the relative energies of these conformations.

An illustrative table of relative conformational energies for a 3-methyl-substituted tetrahydropyran is provided below, based on published data. montclair.edunih.gov

| Conformer (3-methyl group) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution |

| Axial | 0.00 | +0.13 |

| Equatorial | +0.05 to +0.20 | 0.00 |

Note: The data in this table is illustrative and based on findings for 3-methyl-3-silatetrahydropyran, highlighting the influence of the environment on conformational preference. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. nih.gov

These simulations can be used to explore the conformational landscape of the molecule, observing transitions between different chair and boat conformations. nih.gov They can also provide insights into the solvation of the molecule, showing how solvent molecules arrange themselves around the solute and influence its conformation and reactivity.

Parameters for an MD simulation of this compound in a water box would typically include:

| Parameter | Value |

| Force Field | CHARMM, AMBER, or similar |

| Water Model | TIP3P or SPC/E |

| Simulation Time | Nanoseconds to microseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

Note: This table provides typical parameters for setting up a molecular dynamics simulation.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The controlled synthesis of highly substituted tetrahydropyrans with defined stereochemistry remains a significant challenge in organic synthesis. Future research on Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran will undoubtedly focus on the development of efficient and stereoselective synthetic routes.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel catalytic systems, employing chiral Lewis acids or organocatalysts, could enable the direct enantioselective and diastereoselective synthesis of the target molecule. For instance, asymmetric Prins or oxa-Michael reactions could be tailored to introduce the C3-methyl group with high stereocontrol.

Substrate-Controlled Syntheses: Utilizing chiral pool starting materials or installing chiral auxiliaries on a precursor molecule can effectively direct the stereochemical outcome of cyclization reactions. Research into diastereoselective cyclizations of acyclic precursors bearing the required methyl and hydroxyl functionalities will be crucial.

Cascade Reactions: Designing one-pot cascade reactions that sequentially form the tetrahydropyran (B127337) ring and install the desired substituents would offer a highly efficient and atom-economical approach. Such cascades could involve a sequence of reactions like a Michael addition followed by an intramolecular cyclization. nih.govnih.gov

| Synthetic Strategy | Potential Advantage | Relevant Precursor Type |

| Asymmetric Catalysis | High enantiomeric and diastereomeric purity | Acyclic aldehydes and homoallylic alcohols |

| Substrate-Control | Predictable stereochemical outcome | Chiral aldehydes or alcohols |

| Cascade Reactions | Increased efficiency and reduced waste | Functionalized dienols or similar polyfunctional molecules |

Exploration of New Reactivity Patterns and Transformations

The reactivity of this compound is largely governed by the two methoxy (B1213986) groups at the anomeric positions (C2 and C6), which render these centers as acetals. The reactivity of such anomeric centers is a well-established area in carbohydrate chemistry and can be extrapolated to this system. libretexts.orgpsu.edu

Future investigations should focus on:

Anomeric Reactivity: The selective activation of one of the C-O bonds at the anomeric centers (C2 or C6) could allow for the introduction of a variety of nucleophiles, leading to the synthesis of novel C-glycoside analogues. libretexts.org The differential reactivity of the C2 and C6 positions based on the influence of the C3-methyl group warrants a detailed study.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the tetrahydropyran ring could undergo ring-opening reactions to provide functionalized acyclic compounds. Lewis acid or Brønsted acid catalysis could trigger rearrangements, potentially leading to the formation of other heterocyclic systems.

Functionalization of the Tetrahydropyran Core: Beyond the anomeric centers, the reactivity of the C-H bonds at other positions on the ring could be explored through modern C-H activation methodologies. This would open up avenues for late-stage functionalization and the creation of a diverse library of derivatives.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers a powerful tool to predict and understand the structure, conformation, and reactivity of molecules. For this compound, computational studies will be invaluable in several areas.

Conformational Analysis: The tetrahydropyran ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of substituents significantly influences the conformational equilibrium. nih.gov Density functional theory (DFT) calculations can be employed to determine the relative energies of different stereoisomers and their preferred conformations, which is crucial for understanding and predicting their reactivity.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of potential reactions. This will aid in the rational design of new synthetic methods and in explaining observed stereochemical outcomes. For example, modeling the transition states of glycosylation reactions involving this pyran derivative can help in predicting the stereoselectivity.

Spectroscopic Data Prediction: Calculation of NMR chemical shifts and coupling constants can assist in the structural elucidation and stereochemical assignment of newly synthesized derivatives of this compound.

Integration of this compound in Emerging Synthetic Areas

The unique structural features of this compound make it an attractive building block for various applications in modern organic synthesis.

Total Synthesis of Natural Products: The substituted tetrahydropyran motif is a key component of many complex natural products. mdpi.comacs.org this compound, with its defined stereochemistry, could serve as a valuable chiral building block in the total synthesis of such molecules. Its anomeric methoxy groups provide handles for further elaboration and linkage to other parts of a target molecule.

Medicinal Chemistry: The tetrahydropyran scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties. The development of synthetic routes to derivatives of this compound could lead to the discovery of new therapeutic agents.

Development of Chemical Probes: The anomeric methoxy groups could be replaced with reporter groups or reactive handles to create chemical probes for studying biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.